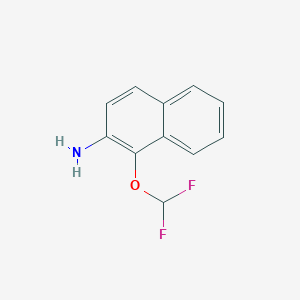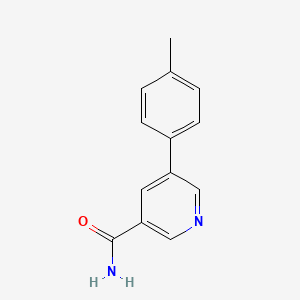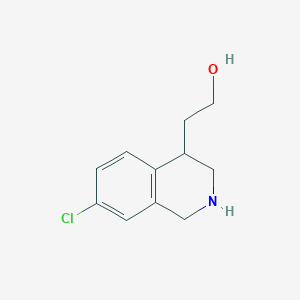
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with hydroxyl groups at the 6 and 7 positions and a propyl group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield tetrahydroquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can also be employed to facilitate the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation techniques.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), manganese dioxide (MnO2)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C, Raney nickel
Substitution: Alkyl halides, aryl halides under basic conditions
Major Products:
Oxidation: Quinones
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Various alkyl or aryl substituted tetrahydroquinolines
Applications De Recherche Scientifique
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions can participate in hydrogen bonding and other interactions with biological molecules. This compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the propyl group and hydroxyl groups at the 6 and 7 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a propyl group and lacks the hydroxyl groups.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group at the 2 position instead of a propyl group at the 1 position
Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is unique due to the presence of both the propyl group and the hydroxyl groups at the 6 and 7 positions. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-propyl-3,4-dihydro-2H-quinoline-6,7-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-6-3-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
Clé InChI |
OVVPKOGWOWNLHB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















